4-Allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that belongs to the class of pyrazolo-oxazines This compound is characterized by its unique structure, which includes a pyrazole ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves multiple steps starting from commercially available pyrazole derivativesThe final step involves the cyclization of the intermediate to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or sodium methoxide.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted pyrazolo-oxazines depending on the nucleophile used.
Scientific Research Applications
4-Allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets. The bromine atom and allyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an allyl group.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with a fused pyrazole ring, but with different substituents and biological activities.
Pyrazolo[4,3-c][1,2]oxazoles: Compounds with a similar fused ring system but different heteroatoms and reactivity.
Uniqueness
4-Allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is unique due to the presence of both an allyl group and a bromine atom, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C9H11BrN2O |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-bromo-4-prop-2-enyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C9H11BrN2O/c1-2-3-8-9-7(10)6-11-12(9)4-5-13-8/h2,6,8H,1,3-5H2 |
InChI Key |
RHCRJFGFQCXVSP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C2=C(C=NN2CCO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.